4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide
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Overview
Description
4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[222]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by its unique structure, which includes a quinoline moiety, a bicyclic azoniabicyclo[222]octane ring, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide typically involves multiple steps. The key steps include the formation of the quinoline core, the introduction of the azoniabicyclo[2.2.2]octane ring, and the final quaternization with bromide.
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Azoniabicyclo[2.2.2]octane Ring: The azoniabicyclo[2.2.2]octane ring can be introduced through a series of cyclization reactions starting from appropriate bicyclic precursors.
Quaternization with Bromide: The final step involves the quaternization of the nitrogen atom in the azoniabicyclo[2.2.2]octane ring with bromide, typically using methyl bromide or another alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide ion, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows for strong electrostatic interactions with negatively charged sites on proteins and nucleic acids. This can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;chloride
- 4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;iodide
Uniqueness
The uniqueness of 4-[®-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide lies in its specific combination of a quinoline moiety, a bicyclic azoniabicyclo[2.2.2]octane ring, and a bromide ion. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C33H35BrN2O |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide |
InChI |
InChI=1S/C33H35N2O.BrH/c1-2-27-23-35(22-25-11-5-3-6-12-25)20-18-28(27)21-32(35)33(36-24-26-13-7-4-8-14-26)30-17-19-34-31-16-10-9-15-29(30)31;/h2-17,19,27-28,32-33H,1,18,20-24H2;1H/q+1;/p-1/t27-,28-,32-,33+,35+;/m0./s1 |
InChI Key |
OVKBIUKOTSKRFN-XIFBDSICSA-M |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
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